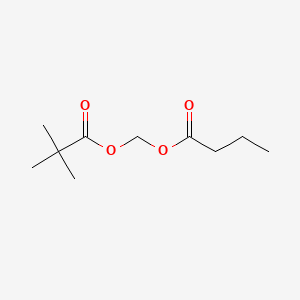![molecular formula C18H28Cl2N2OS B1667339 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride CAS No. 663172-95-0](/img/structure/B1667339.png)
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride is a small molecule belonging to a family of multitargeting or hybrid molecules. It is orally active, has good central nervous system penetration, and exhibits potent neuronal protection and anti-inflammatory properties . This compound acts via three major pathways involved in neuronal death: excitotoxicity, oxidative stress, and inflammation. It is also a mitochondrial protective agent .
Preparation Methods
The synthesis of 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride involves several steps. The key intermediate is 4-(2-(aminomethyl)-4-thiazolyl)-2,6-bis(1,1-dimethylethyl)phenol. Industrial production methods for this compound are not widely documented, but custom synthesis is available for research purposes .
Chemical Reactions Analysis
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the thiazole ring or other functional groups.
Substitution: Substitution reactions can occur at the phenol or thiazole rings, leading to various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying multitargeting molecules and their interactions.
Biology: It is used to investigate the mechanisms of neuronal protection and anti-inflammatory effects.
Medicine: this compound is in phase II clinical trials for the treatment of Huntington’s disease. .
Industry: It is used in the development of new therapeutic agents targeting neuronal death pathways.
Mechanism of Action
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride exerts its effects through multiple pathways:
Excitotoxicity: It acts as a sodium channel blocker, reducing neuronal excitotoxicity.
Oxidative Stress: It functions as an antioxidant, mitigating oxidative stress.
Neuroinflammation: It inhibits cyclooxygenase, reducing neuroinflammation.
Mitochondrial Protection: It has mitochondria-protective properties, preserving mitochondrial function.
Comparison with Similar Compounds
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride is unique due to its multitargeting properties. Similar compounds include:
Cyclooxygenase inhibitors: Such as celecoxib and ibuprofen, which primarily target cyclooxygenase enzymes.
Antioxidants: Such as vitamin E and coenzyme Q10, which primarily target oxidative stress.
Sodium channel blockers: Such as phenytoin and carbamazepine, which primarily target sodium channels.
This compound stands out due to its ability to target multiple pathways simultaneously, making it a promising candidate for treating complex neurodegenerative diseases .
Properties
CAS No. |
663172-95-0 |
|---|---|
Molecular Formula |
C18H28Cl2N2OS |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride |
InChI |
InChI=1S/C18H26N2OS.2ClH/c1-17(2,3)12-7-11(14-10-22-15(9-19)20-14)8-13(16(12)21)18(4,5)6;;/h7-8,10,21H,9,19H2,1-6H3;2*1H |
InChI Key |
POTWDNZJOKKEMK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BN-82451; BN-82451B; BN82451; BN82451B; BN 82451; BN 82451B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


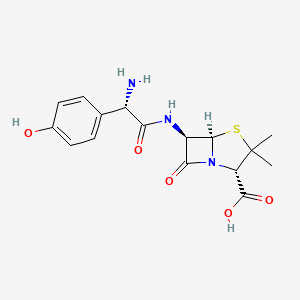

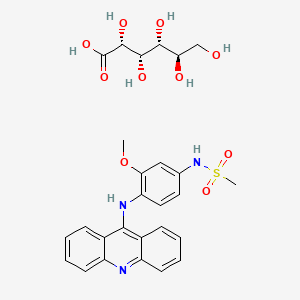
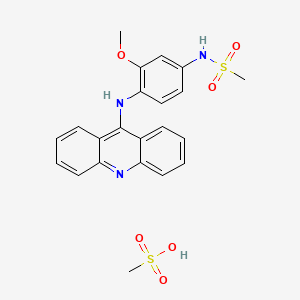
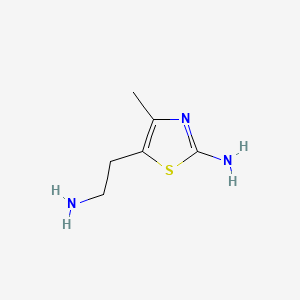
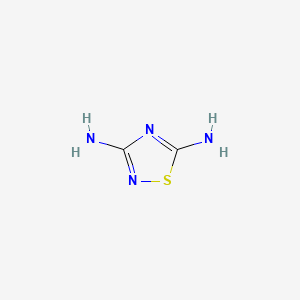
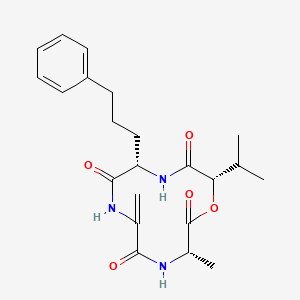
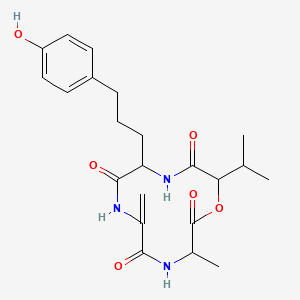
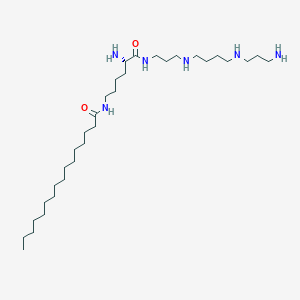
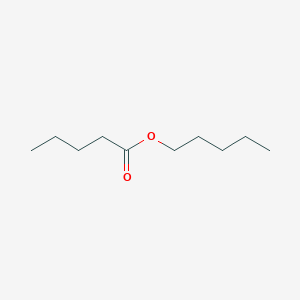
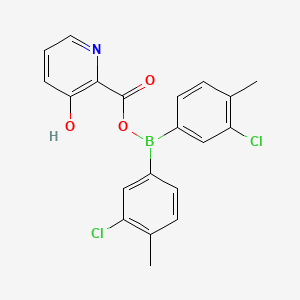
![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
